molecular formula C12H18N2O2 B1401138 5-(Benzyloxy)pentanehydrazide CAS No. 1339495-04-3

5-(Benzyloxy)pentanehydrazide

Cat. No.: B1401138
CAS No.: 1339495-04-3
M. Wt: 222.28 g/mol
InChI Key: OMDBUBRGKQELTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Benzyloxy)pentanehydrazide is a chemical compound with the molecular formula C12H18N2O2 . It has a molecular weight of 222.286 . It is primarily used for research purposes .

Scientific Research Applications

Anticancer Applications

  • Synthesis and Anticancer Activity : 5-(Benzyloxy)pentanehydrazide derivatives have been synthesized and tested for anticancer activity. These compounds showed moderate anticancer activity at low concentrations against multiple cancer cell lines, including breast, leukemia, and cervixuterus cancer cells (Xu, Yang, & Zhang, 2013).
  • Anti-Bone Cancer Activity : A study focused on a heterocyclic compound derived from this compound demonstrated significant anti-bone cancer activity in vitro against various human bone cancer cell lines. The research also included molecular docking studies to explore potential antiviral activities (Lv et al., 2019).

Anticonvulsant Applications

  • Anticonvulsant Activities of Benzoxazole Derivatives : Derivatives containing this compound have shown potential as anticonvulsant agents. One compound in particular displayed notable efficacy and safety in comparison to traditional anticonvulsant drugs (Song et al., 2019).
  • Synthesis and Evaluation of Anticonvulsant Properties : Various derivatives of this compound were synthesized and evaluated for anticonvulsant properties. Some compounds demonstrated significant activity in both major seizure models and were devoid of neurotoxicity (Siddiqui, Alam, & Stables, 2011).
  • Design of Novel Anticonvulsant Agents : In the design and synthesis of new anticonvulsant agents, this compound derivatives showed promising results. The introduction of specific groups enhanced their anticonvulsant activity, mediated through benzodiazepine receptors (Zarghi et al., 2008).

Mechanism of Action

Safety and Hazards

The safety data sheet for a similar compound suggests that it may cause skin irritation, serious eye damage, and may be toxic if inhaled . It’s important to handle 5-(Benzyloxy)pentanehydrazide with appropriate safety measures.

Future Directions

5-(Benzyloxy)pentanehydrazide is primarily used for research purposes . Future directions may include further studies on its synthesis, properties, and potential applications.

Biochemical Analysis

Biochemical Properties

5-(Benzyloxy)pentanehydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with hydrolases and oxidoreductases, affecting their catalytic activities. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that promote cell proliferation and survival. Additionally, it can alter cellular metabolism by affecting the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular apoptosis and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in energy production and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular membranes .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within cells can determine its overall impact on cellular processes .

Properties

IUPAC Name

5-phenylmethoxypentanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-14-12(15)8-4-5-9-16-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMDBUBRGKQELTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.